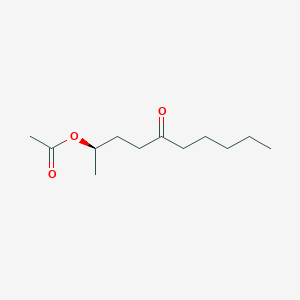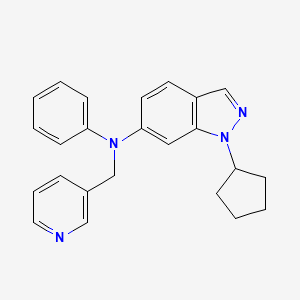![molecular formula C13H24O4 B12539682 [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate CAS No. 652984-37-7](/img/structure/B12539682.png)
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4R)-2,2-Diméthyl-1,3-dioxolan-4-yl]méthyl heptanoate est un composé organique appartenant à la classe des esters. Les esters sont connus pour leurs arômes agréables et sont largement utilisés dans l'industrie des arômes et des parfums. Ce composé, en particulier, se caractérise par sa structure unique, qui comprend un cycle dioxolane et un groupe ester heptanoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [(4R)-2,2-diméthyl-1,3-dioxolan-4-yl]méthyl heptanoate implique généralement la réaction du (4R)-2,2-diméthyl-1,3-dioxolane-4-méthanol avec l'acide heptanoïque. La réaction est catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. Le mélange réactionnel est chauffé sous reflux pour faciliter l'estérification, et le produit est ensuite purifié par distillation ou recristallisation .
Méthodes de production industrielle
Dans un contexte industriel, la production de [(4R)-2,2-diméthyl-1,3-dioxolan-4-yl]méthyl heptanoate peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs immobilisés et de techniques de purification avancées telles que la chromatographie peut encore optimiser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
[(4R)-2,2-Diméthyl-1,3-dioxolan-4-yl]méthyl heptanoate subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution: Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution: Des réactifs comme l'hydroxyde de sodium (NaOH) et l'acide chlorhydrique (HCl) sont couramment utilisés.
Principaux produits formés
Oxydation: Acide heptanoïque et autres acides carboxyliques.
Réduction: [(4R)-2,2-Diméthyl-1,3-dioxolan-4-yl]méthyl alcool.
Substitution: Divers esters et alcools substitués.
Applications de la recherche scientifique
[(4R)-2,2-Diméthyl-1,3-dioxolan-4-yl]méthyl heptanoate a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie: Etudié pour ses activités biologiques potentielles et ses interactions avec les enzymes.
Médecine: Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie: Utilisé dans la production de parfums, d'arômes et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du [(4R)-2,2-diméthyl-1,3-dioxolan-4-yl]méthyl heptanoate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe ester du composé peut subir une hydrolyse pour libérer des métabolites actifs, qui interagissent ensuite avec les voies biologiques. Ces interactions peuvent moduler divers processus physiologiques, notamment l'activité enzymatique et la transduction du signal.
Applications De Recherche Scientifique
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways. These interactions can modulate various physiological processes, including enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
Composés similaires
[(4R)-2,2-Diméthyl-1,3-dioxolan-4-yl]méthyl hydrogène hex-5-énylphosphonate: Partage une structure de cycle dioxolane similaire mais diffère dans son groupe ester.
(4R)-N,2,2-Triméthyl-1,3-dioxolan-4-amine: Contient un cycle dioxolane mais possède un groupe amine au lieu d'un ester.
Unicité
[(4R)-2,2-Diméthyl-1,3-dioxolan-4-yl]méthyl heptanoate est unique en raison de son groupe ester spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa structure permet des applications polyvalentes dans divers domaines, ce qui en fait un composé précieux pour la recherche et l'utilisation industrielle .
Propriétés
Numéro CAS |
652984-37-7 |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl heptanoate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-7-8-12(14)15-9-11-10-16-13(2,3)17-11/h11H,4-10H2,1-3H3/t11-/m0/s1 |
Clé InChI |
WXVNSIYHSSNMHW-NSHDSACASA-N |
SMILES isomérique |
CCCCCCC(=O)OC[C@H]1COC(O1)(C)C |
SMILES canonique |
CCCCCCC(=O)OCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


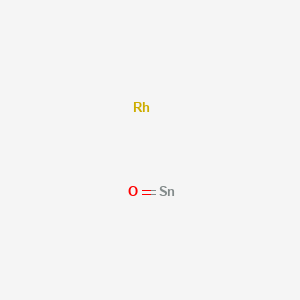
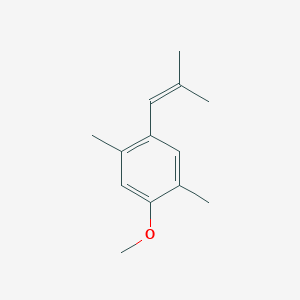
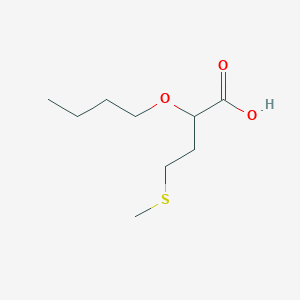
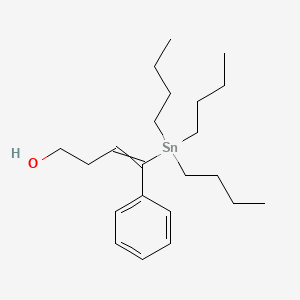
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
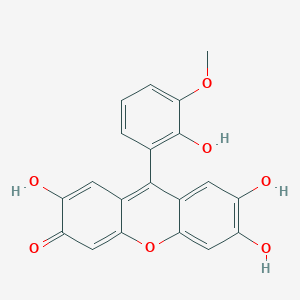
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)




